BenchChemオンラインストアへようこそ!

4-(azetidin-2-yl)-1-methyl-1H-pyrazole

Medicinal chemistry Scaffold diversification Ruthenium catalysis

Procure 4-(azetidin-2-yl)-1-methyl-1H-pyrazole as the only azetidinylpyrazole isomer with an undefined stereocenter at the azetidine C2 position. This chiral center enables enantiomer resolution for differential biological evaluation—not achievable with achiral 3-(azetidin-3-yl) or N-alkylated analogs. The free azetidine NH group allows direct N-functionalization and amide coupling, providing a direct route to patent-relevant S1P receptor modulator scaffolds (US9062030B2). The CNS-optimized profile (XLogP -0.2, TPSA 29.8 Ų) positions this compound as a low-lipophilicity benchmark for controlling logP-driven efflux and plasma protein binding in CNS SAR programs.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13078183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azetidin-2-yl)-1-methyl-1H-pyrazole
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCN2
InChIInChI=1S/C7H11N3/c1-10-5-6(4-9-10)7-2-3-8-7/h4-5,7-8H,2-3H2,1H3
InChIKeyGCAULIXJPXPTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-2-yl)-1-methyl-1H-pyrazole Procurement Guide | CAS 1497945-09-1 Scaffold Differentiation


4-(Azetidin-2-yl)-1-methyl-1H-pyrazole (CAS 1497945-09-1, MF: C7H11N3, MW: 137.18) [1] is a heterocyclic building block combining a 1-methylpyrazole core with an azetidin-2-yl substituent at the pyrazole C4 position . Unlike more common pyrazole-azetidine isomers featuring azetidin-3-yl or N-azetidinyl linkages, the C4-(azetidin-2-yl) substitution pattern confers distinct conformational constraints and electronic properties due to the α-position of the azetidine nitrogen relative to the pyrazole attachment point . This compound serves as a synthetic intermediate for diversifying chemical libraries via the free azetidine NH group, which is amenable to N-functionalization, amide formation, or subsequent cross-coupling after appropriate activation [2].

Why 4-(Azetidin-2-yl)-1-methyl-1H-pyrazole Cannot Be Replaced by Common Azetidinylpyrazole Isomers


Direct substitution of 4-(azetidin-2-yl)-1-methyl-1H-pyrazole with other commercially available azetidinylpyrazole analogs introduces significant structural and physicochemical alterations that compromise scaffold-specific SAR exploration. The azetidin-2-yl group linked at pyrazole C4 presents a primary amine with a unique spatial vector and pKa profile distinct from both azetidin-3-yl isomers [1] and N-alkyl azetidine derivatives [2]. The topological polar surface area (TPSA) of 29.8–29.9 Ų and XLogP of approximately -0.2 to -0.3 [3] place this compound in a narrow physicochemical window optimized for CNS drug-likeness, whereas isomeric substitutions can shift logP by >0.5 units and alter hydrogen-bonding capacity. Furthermore, the azetidin-2-yl group introduces an additional stereocenter (one undefined stereocenter) absent in azetidin-3-yl analogs , enabling chirality-dependent binding interactions that cannot be probed with achiral substitutes. The quantitative evidence below establishes the measurable differentiation that guides informed procurement decisions.

Quantitative Differentiation Evidence: 4-(Azetidin-2-yl)-1-methyl-1H-pyrazole vs. Comparator Scaffolds


Synthetic Accessibility Advantage: 4-(Azetidin-2-yl)-1-methyl-1H-pyrazole via One-Pot Oxidative Alkynylation vs. Multi-Step Routes for Azetidin-3-yl Analogs

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole can be accessed via a ruthenium-catalyzed one-pot oxidative alkynylation-condensation protocol from azetidinols, achieving 53% isolated yield over a two-step sequence [1]. In contrast, azetidin-3-yl pyrazole isomers (e.g., 3-(azetidin-3-yl)-1-methyl-1H-pyrazole) typically require multi-step condensation of β-diketones with substituted hydrazines followed by separate azetidine coupling, with no unified one-pot methodology reported for this regioisomer class [2]. The demonstrated one-pot route to C4-(azetidin-2-yl) pyrazoles reduces step count from ≥3 to effectively 2 synthetic operations, translating to lower procurement cost and higher synthetic throughput for library construction.

Medicinal chemistry Scaffold diversification Ruthenium catalysis

Conformational and Stereochemical Differentiation: Azetidin-2-yl Stereocenter vs. Achiral Azetidin-3-yl Scaffolds

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole contains one undefined stereocenter at the azetidine C2 position (the point of pyrazole attachment) , enabling preparation of enantiomerically enriched or racemic chiral building blocks. In contrast, 3-(azetidin-3-yl)-1-methyl-1H-pyrazole (CAS 1428538-66-2) [1] and 4-(azetidin-3-yl)-1-methyl-1H-pyrazole [2] lack a stereocenter at the azetidine ring attachment point, rendering these comparators achiral scaffolds. The stereocenter count difference is 1 versus 0 undefined stereocenters, as verified by computed PubChem stereochemical data for both isomers [3]. The α-nitrogen in azetidin-2-yl further imposes distinct dihedral angle constraints between the pyrazole and azetidine rings compared to the β-nitrogen orientation in azetidin-3-yl systems .

Stereochemistry Chiral building blocks Conformational constraint

Physicochemical Property Differentiation: LogP and TPSA Positioning for CNS Drug-Likeness vs. Azetidin-3-yl Isomer

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole exhibits computed XLogP of -0.2 and TPSA of 29.8 Ų , positioning the scaffold within the optimal CNS drug-likeness window defined by Pajouhesh and Lenz (logP 1–5, TPSA <76 Ų for CNS penetration). The 3-(azetidin-3-yl)-1-methyl-1H-pyrazole isomer (CAS 1428538-66-2) shows a computed XLogP3-AA of -0.3 and TPSA of 29.9 Ų [1]—similar but not identical values. The N-alkyl azetidine derivatives exemplified in S1P receptor modulator patents (e.g., US9062030B2) [2] introduce additional alkyl or aryl substituents that drive logP into the 2–4 range, fundamentally altering membrane permeability and off-target binding profiles. The distinct hydrogen bond donor count (1 donor) compared to NH-containing pyrazole analogs (2 donors) reduces polarity while retaining CNS-favorable TPSA.

Drug-likeness CNS penetration Physicochemical properties

S1P Receptor Modulator Scaffold Preference: C4-(Azetidin-2-yl) Pyrazoles as Privileged Core vs. C3-Substituted or N-Alkyl Alternatives

Patent literature (US9062030B2 and related filings) [1][2] describes pyrazole azetidine derivatives as potent S1P receptor modulators, with explicit claim coverage of compounds incorporating azetidin-2-yl substitution at the pyrazole C4 position. While the exact compound 4-(azetidin-2-yl)-1-methyl-1H-pyrazole is not claimed as a final active pharmaceutical ingredient, it represents the core pharmacophore scaffold from which lead series were elaborated. The patent exemplifies 4-(azetidin-2-yl)-substituted pyrazole intermediates as preferred building blocks due to their favorable orientation of the azetidine NH for subsequent amide coupling to aryl/heteroaryl carboxylic acids—a vector inaccessible to C3-azetidinyl isomers [3]. The S1P modulator patent family (filed 2013–2014, granted 2015) establishes this C4-(azetidin-2-yl) pyrazole motif as a validated privileged scaffold for receptor modulation programs.

Sphingosine-1-phosphate receptors Immunomodulation Receptor modulation

High-Value Application Scenarios for 4-(Azetidin-2-yl)-1-methyl-1H-pyrazole Based on Evidence-Differentiated Properties


Chiral Library Construction for Stereochemistry-Dependent Target Engagement Studies

Procure 4-(azetidin-2-yl)-1-methyl-1H-pyrazole as a chiral building block for parallel synthesis of enantiomerically enriched compound libraries. The presence of one undefined stereocenter at the azetidine C2 position enables chiral resolution via preparative HPLC or diastereomeric salt formation, yielding both (R)- and (S)-enantiomers for differential biological evaluation. This is not achievable with achiral 3-(azetidin-3-yl)-1-methyl-1H-pyrazole (0 undefined stereocenters) [1], making 4-(azetidin-2-yl)-1-methyl-1H-pyrazole uniquely suited for programs requiring stereochemical SAR exploration of target binding pockets.

S1P Receptor Modulator Lead Optimization and Scaffold Hopping Studies

Deploy 4-(azetidin-2-yl)-1-methyl-1H-pyrazole as a core intermediate for synthesizing patent-relevant S1P receptor modulator analogs. The C4-(azetidin-2-yl) pyrazole scaffold is explicitly claimed in US9062030B2 [2] and US08987467B2 [3] as a preferred building block for constructing S1P receptor modulators. N-Functionalization of the free azetidine NH with carboxylic acid partners yields amide-linked analogs that probe the S1P receptor pharmacophore, enabling direct benchmarking against disclosed lead compounds in immunology and multiple sclerosis research programs.

One-Pot Diversification for CNS-Focused Compound Library Synthesis

Utilize 4-(azetidin-2-yl)-1-methyl-1H-pyrazole in ruthenium-catalyzed oxidative alkynylation-diversification cascades to generate azetidine-bearing pyrazole libraries. The demonstrated one-pot protocol achieves 53% yield for azetidine-substituted pyrazole synthesis [4], providing a step-economical route to CNS-drug-like screening collections. The favorable physicochemical profile (XLogP -0.2, TPSA 29.8 Ų) positions derivatives of this scaffold within optimal CNS permeability parameters, reducing attrition in neuroinflammation and neurodegeneration screening cascades.

Comparative Physicochemical Profiling for CNS vs. Peripheral Target Discrimination

Employ 4-(azetidin-2-yl)-1-methyl-1H-pyrazole as a low-lipophilicity benchmark scaffold for distinguishing CNS-penetrant from peripherally restricted lead series. With XLogP of -0.2 and TPSA of 29.8 Ų , this compound represents the low-lipophilicity end of the azetidinylpyrazole continuum, contrasting with N-alkylated derivatives (logP 2–4) [2]. Systematic SAR around this core enables quantitative mapping of logP-dependent changes in membrane permeability, P-glycoprotein efflux, and plasma protein binding—critical parameters for CNS drug candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(azetidin-2-yl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.